molecular formula C7H6F2N2O5S B12862717 4-(Difluoromethoxy)-3-nitrobenzenesulphonamide

4-(Difluoromethoxy)-3-nitrobenzenesulphonamide

Cat. No.: B12862717
M. Wt: 268.20 g/mol
InChI Key: RJLCRBPCZCUPMR-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzenesulphonamide is an organic compound characterized by the presence of a difluoromethoxy group, a nitro group, and a sulphonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzenesulphonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using hydrazine and ferric oxide as catalysts, followed by sulphonation to introduce the sulphonamide group .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulphonamide group.

Common Reagents and Conditions

    Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products Formed

    Reduction: 4-(Difluoromethoxy)-3-aminobenzenesulphonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the sulphonamide group.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzenesulphonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 3-(Difluoromethoxy)aniline
  • 4-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

4-(Difluoromethoxy)-3-nitrobenzenesulphonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluoromethoxy and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H6F2N2O5S

Molecular Weight

268.20 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H6F2N2O5S/c8-7(9)16-6-2-1-4(17(10,14)15)3-5(6)11(12)13/h1-3,7H,(H2,10,14,15)

InChI Key

RJLCRBPCZCUPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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